Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate
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Overview
Description
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate: is an organic compound with the molecular formula C12H12NNaO4S . It is a derivative of naphthalene, characterized by the presence of an amino group, an ethoxy group, and a sulfonate group attached to the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-6-ethoxynaphthalene-2-sulfonate typically involves the sulfonation of 5-amino-6-ethoxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or other sulfonating agents. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the naphthalene derivative.
Substitution: It can participate in substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce aminonaphthalene derivatives .
Scientific Research Applications
Chemistry: Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of vibrant and stable colorants .
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is employed in various assays to study biological processes and molecular interactions .
Medicine: Its fluorescent properties make it useful in imaging techniques .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in analytical chemistry for the detection and quantification of various analytes .
Mechanism of Action
The mechanism of action of sodium 5-amino-6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
- Sodium 5-amino-6-methoxynaphthalene-2-sulfonate
- Sodium 5-amino-6-ethoxynaphthalene-1-sulfonate
- Sodium 5-amino-6-propoxynaphthalene-2-sulfonate
Comparison: Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate is unique due to the presence of the ethoxy group at the 6-position of the naphthalene ring. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs. The ethoxy group also influences the compound’s fluorescent properties, making it particularly useful in applications requiring specific emission wavelengths .
Properties
IUPAC Name |
sodium;5-amino-6-ethoxynaphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S.Na/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13;/h3-7H,2,13H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIKRXXRVRPJF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-62-0 |
Source
|
Record name | Sodium 5-amino-6-ethoxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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